N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Furan derivatives, such as those containing the furan-2-yl group, are critical in drug design due to their presence in bioactive molecules. They are involved in the synthesis of purine and pyrimidine nucleobases, nucleosides, and their analogues, showcasing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The modification of these structures can lead to optimized activity and selectivity in drug candidates (Ostrowski, 2022).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives are notable for their extensive review in antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have passed preclinical testing stages, indicating their potential in developing new antitumor drugs and exploring compounds with various biological properties (Iradyan et al., 2009).
Heterocyclic Compounds in CNS Drug Development
Functional chemical groups within heterocycles, including nitrogen, sulfur, and oxygen, form a significant class of organic compounds with CNS effects. These compounds may serve as lead molecules for synthesizing drugs with potential CNS activity, highlighting the importance of structural diversity in discovering new therapeutic agents (Saganuwan, 2017).
properties
IUPAC Name |
N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-28-18-9-8-16(22-23-18)21-19(26)15-3-2-10-27-15/h2-10H,11H2,1H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCMLYPKZNJDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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